N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide
Overview
Description
N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a thiophene ring, an indoline moiety, and an o-tolyloxyacetamide group, making it a subject of interest for chemists and researchers alike.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide typically involves multiple steps, starting with the preparation of the thiophene-2-carbonyl chloride This intermediate is then reacted with indoline-6-ylamine under controlled conditions to form the indoline-thiophene conjugate
Industrial Production Methods: On an industrial scale, the synthesis of this compound requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity. Large-scale reactors and purification systems are employed to handle the chemical reactions and isolate the final product.
Chemical Reactions Analysis
Types of Reactions: N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Production of reduced derivatives of the compound.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as an intermediate in the synthesis of pharmaceuticals. Its biological activity may be explored for the treatment of various diseases.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide: A simpler analog without the o-tolyloxy group.
N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide: A compound with a benzamide group instead of o-tolyloxyacetamide.
Uniqueness: N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c1-15-5-2-3-6-19(15)27-14-21(25)23-17-9-8-16-10-11-24(18(16)13-17)22(26)20-7-4-12-28-20/h2-9,12-13H,10-11,14H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKDLUOXSRNZOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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